
丙酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium propionate, also known as potassium propanoate, is a potassium salt of propionic acid with the chemical formula C₃H₅KO₂. It is commonly used as a food preservative due to its antimicrobial properties, which help inhibit the growth of mold and bacteria. This compound is recognized for its effectiveness in preventing spoilage in baked goods and other perishable items .
科学研究应用
Chemistry: Potassium propionate is used as a reagent in various chemical syntheses and analytical procedures. Its role as a preservative also makes it valuable in studying the preservation of organic materials.
Biology: In biological research, potassium propionate is used to study microbial growth inhibition. Its antimicrobial properties are leveraged to understand the mechanisms of bacterial and fungal resistance.
Medicine: Potassium propionate is investigated for its potential therapeutic effects, particularly in the context of its antimicrobial properties. It is also studied for its role in metabolic pathways involving propionic acid.
Industry: Beyond its use as a food preservative, potassium propionate is used in the production of animal feed to prevent mold growth. It is also employed in the manufacture of certain pharmaceuticals and cosmetics .
作用机制
- Potassium propionate may depress the formation, release, and activity of endogenous chemical mediators of inflammation (such as kinins, histamine, liposomal enzymes, and prostaglandins). This occurs through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .
Mode of Action
生化分析
Biochemical Properties
Potassium propionate plays a crucial role in biochemical reactions, particularly in the metabolism of fatty acids and amino acids. It interacts with several enzymes and proteins, including methylcitrate synthase, methylcitrate dehydratase, and methylisocitrate lyase. These enzymes are part of the methylcitrate cycle, which is essential for the metabolism of propionyl-CoA, a toxic intermediate formed during the degradation of odd-chain fatty acids and branched-chain amino acids . The interaction of potassium propionate with these enzymes facilitates the conversion of propionyl-CoA into less harmful compounds, thereby maintaining cellular homeostasis.
Cellular Effects
Potassium propionate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect glucose metabolism by stimulating gluconeogenesis in the liver, leading to increased blood glucose levels . This effect is mediated through the activation of the sympathetic nervous system, which releases norepinephrine and subsequently increases glucagon and FABP4 levels . Additionally, potassium propionate can alter gene expression related to lipid metabolism and cell wall remodeling, particularly in pathogenic fungi .
Molecular Mechanism
The molecular mechanism of potassium propionate involves its interaction with specific biomolecules and enzymes. It binds to methylcitrate synthase, methylcitrate dehydratase, and methylisocitrate lyase, facilitating the conversion of propionyl-CoA into less toxic intermediates . Potassium propionate also stimulates the sympathetic nervous system, leading to the release of norepinephrine, which in turn increases glucagon and FABP4 levels . These interactions result in enhanced gluconeogenesis and altered glucose metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium propionate can change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to potassium propionate can lead to sustained increases in blood glucose levels and alterations in lipid metabolism . Additionally, the stability and degradation of potassium propionate can influence its efficacy as a preservative and its impact on cellular processes.
Dosage Effects in Animal Models
The effects of potassium propionate vary with different dosages in animal models. At low doses, it can stimulate gluconeogenesis and increase blood glucose levels without causing significant adverse effects . At high doses, potassium propionate can lead to toxic effects, including disruptions in lipid metabolism and potential damage to liver cells . These dosage-dependent effects highlight the importance of careful regulation and monitoring of potassium propionate usage in food and pharmaceutical applications.
Metabolic Pathways
Potassium propionate is involved in several metabolic pathways, including the methylcitrate cycle and gluconeogenesis. It interacts with enzymes such as methylcitrate synthase, methylcitrate dehydratase, and methylisocitrate lyase to facilitate the metabolism of propionyl-CoA . Additionally, potassium propionate can influence metabolic flux and metabolite levels by stimulating the sympathetic nervous system and increasing glucagon and FABP4 levels .
Transport and Distribution
Within cells and tissues, potassium propionate is transported and distributed through specific transporters and binding proteins. It interacts with fatty acid-binding proteins such as FABP4, which facilitate its movement within fat tissue . The distribution of potassium propionate can also be influenced by its interactions with other biomolecules, affecting its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of potassium propionate is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular metabolism and gene expression. For example, in pathogenic fungi, potassium propionate can localize to the mitochondria and influence the activity of enzymes involved in the methylcitrate cycle . These localization patterns are crucial for understanding the compound’s biochemical properties and its impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: Potassium propionate can be synthesized through the neutralization of propionic acid with potassium hydroxide. The reaction is as follows:
CH3CH2COOH+KOH→CH3CH2COOK+H2O
This reaction typically occurs in an aqueous solution, and the resulting potassium propionate can be crystallized out by evaporating the water.
Industrial Production Methods: In industrial settings, potassium propionate is produced by reacting propionic acid with potassium carbonate or potassium bicarbonate. The reaction with potassium carbonate is given by:
2CH3CH2COOH+K2CO3→2CH3CH2COOK+H2O+CO2
This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: Potassium propionate primarily undergoes substitution reactions. It can react with acids to form propionic acid and the corresponding potassium salt of the acid used.
Common Reagents and Conditions:
Acid-Base Reactions: Potassium propionate reacts with strong acids like hydrochloric acid to produce propionic acid.
Oxidation and Reduction: While potassium propionate itself is relatively stable, propionic acid can undergo oxidation to form carbon dioxide and water.
Major Products Formed:
Propionic Acid: When reacted with strong acids.
Carbon Dioxide and Water: Upon oxidation of propionic acid.
相似化合物的比较
Sodium Propionate: Similar to potassium propionate but contains sodium instead of potassium. It is also used as a food preservative.
Calcium Propionate: Another propionate salt used in food preservation, particularly in dairy products and baked goods.
Ammonium Propionate: Used less frequently but serves similar preservative functions.
Uniqueness: Potassium propionate is unique in its balance of effectiveness and safety. Unlike sodium propionate, it does not contribute to sodium intake, making it suitable for low-sodium diets. Compared to calcium propionate, it is more soluble in water, which can be advantageous in certain applications .
属性
CAS 编号 |
327-62-8 |
|---|---|
分子式 |
C3H6KO2 |
分子量 |
113.18 g/mol |
IUPAC 名称 |
potassium;propanoate |
InChI |
InChI=1S/C3H6O2.K/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChI 键 |
WEQIKOGPPFEIPX-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].[K+] |
规范 SMILES |
CCC(=O)O.[K] |
| 327-62-8 | |
物理描述 |
White crystalline powde |
Pictograms |
Irritant |
相关CAS编号 |
23382-00-5 |
同义词 |
chromium propionate ethylformic acid lithium propanoate Monoprop potassium propionate propionic acid propionic acid, zinc salt zinc propionate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




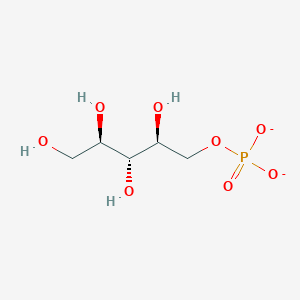
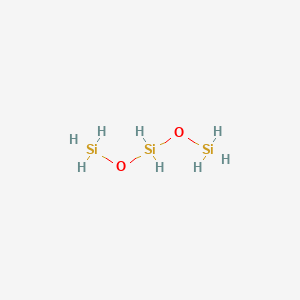
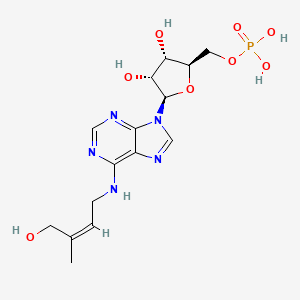
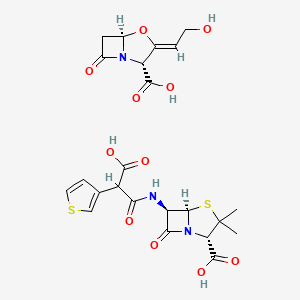
![1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B1260363.png)
![[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxyoxan-2-yl] 10-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1260365.png)
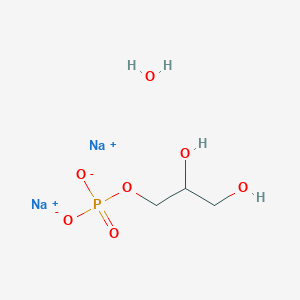

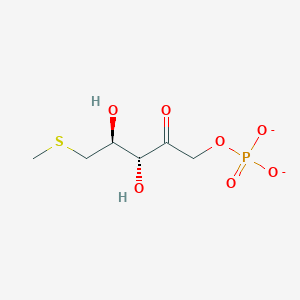

![2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260374.png)
![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)
